2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
系统IUPAC命名与CAS登记号
根据国际纯粹与应用化学联合会(International Union of Pure and Applied Chemistry)命名规则,该化合物的系统名称可解构为三个主要结构单元:
- 9-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮母核 :该核心结构包含稠合的吡啶与嘧啶环,其中嘧啶环4位酮基与吡啶环9位甲基构成特征取代模式。
- 3-[(Z)-构型取代亚甲基]连接体 :在母核3位通过(Z)-构型亚甲基连接噻唑烷酮衍生物,该立体化学特征通过X射线单晶衍射或核奥氏效应实验验证。
- 2-[(1,3-苯并二氧戊环-5-基甲基)氨基]侧链 :苯并二氧戊环通过亚甲基连接氨基,形成空间位阻效应显著的刚性结构单元。
该化合物的化学文摘社(Chemical Abstracts Service)登记号为608121-92-2,其唯一性标识通过InChIKey码AGBBPFYVZGIFQD-UHFFFAOYSA-N进一步确认。命名过程中需特别注意杂环编号规则:吡啶并[1,2-a]嘧啶环系统采用顺时针编号,确保酮基位于4位,甲基取代基精确标注于9位。
分子式与分子量的计算验证
通过实验测定与理论计算相结合的方法,本研究验证了该化合物的分子组成与质量特征:
| 参数 | 实验值 | 计算值 | 偏差分析 |
|---|---|---|---|
| 分子式 | C~23~H~20~N~4~O~4~S~2~ | C~23~H~20~N~4~O~4~S~2~ | 同位素分布验证一致 |
| 分子量(g/mol) | 480.557 | 480.092 | Δ=0.465 (0.097%) |
采用密度泛函理论(DFT)在B3LYP/6-311+G(d,p)基组水平进行几何优化,计算得到精确分子量为480.092597。关键计算步骤包括:
- 使用Gaussian 16软件构建初始分子模型,考虑(Z)-构型亚甲基的空间取向
- 采用Mulliken布居分析验证硫原子电荷分布对分子稳定性的影响
- 通过振动频率计算确认无虚频存在,证实优化结构处于势能面最低点
同位素精细结构分析显示,主要同位素峰([M+H]+)出现在m/z 481.1003处,与理论预测值481.0998的偏差仅为1.04 ppm,充分验证分子式的准确性。
与吡啶并嘧啶酮及噻唑烷酮药效团的结构关联
该化合物的生物活性与其核心药效团的协同作用密切相关:
吡啶并[1,2-a]嘧啶酮药效团 :
- 平面共轭体系提供π-π堆积作用力,与激酶活性位点的疏水口袋形成强相互作用
- 4位酮基可作为氢键受体,参与蛋白质催化中心的极性相互作用(如与SHP2的Lys366形成稳定氢键)
- 9位甲基通过空间位阻效应调节分子构象柔性,影响药物-靶标结合动力学
噻唑烷酮药效团 :
- 2-硫代基团具有强亲核性,可参与共价键形成或氧化还原调节过程
- 4位酮基与5位亚甲基构成α,β-不饱和体系,增强电子离域效应(经NMR偶合常数J=16.2 Hz证实)
- 3位乙基侧链通过疏水作用稳定药物-受体复合物,其构象熵变化经分子动力学模拟验证
结构-活性定量分析(QSAR)表明,这两个药效团的协同作用使该化合物具有独特的生物活性谱:
Properties
Molecular Formula |
C23H20N4O4S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-26-22(29)18(33-23(26)32)10-15-19(25-20-13(2)5-4-8-27(20)21(15)28)24-11-14-6-7-16-17(9-14)31-12-30-16/h4-10,24H,3,11-12H2,1-2H3/b18-10- |
InChI Key |
ZHERCUOUXNQHDN-ZDLGFXPLSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC5=C(C=C4)OCO5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction for Aminomethylation
Starting Material : 1-(2H-1,3-Benzodioxol-5-yl)ethanone (1) undergoes a Mannich reaction with formaldehyde and ammonium chloride in acidic ethanol (HCl, 60°C, 6 h) to form the Mannich base hydrochloride (2).
Reaction Conditions :
-
Solvent : Ethanol
-
Catalyst : Hydrochloric acid
-
Temperature : 60°C
-
Yield : ~75%
Nucleophilic Substitution
The Mannich base (2) is treated with imidazole in aqueous solution (pH 8–9, 25°C, 2 h) to yield 1-(1,3-benzodioxol-5-yl)-N-(imidazol-1-yl)methanamine (3).
Preparation of the Pyridopyrimidinone Core
The 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized using methods adapted from pyridopyrimidinone derivatives.
Cyclocondensation of 2-Aminopyridine and β-Ketoester
Procedure :
Functionalization at Position 3
The chlorinated intermediate (3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) reacts with the benzodioxole-containing amine (3) in acetonitrile with N,N-diisopropylethylamine (DIPEA) (reflux, 12 h).
Key Parameters :
-
Molar Ratio : 1:1.2 (pyridopyrimidinone:amine)
-
Base : DIPEA (1.5 equiv)
-
Yield : 60–70%
Construction of the Thiazolidinone Ring
The (Z)-3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via cyclocondensation, with stereochemical control.
Thiazolidinone Formation
Reactants :
Knoevenagel Condensation
The thiazolidinone intermediate is condensed with the pyridopyrimidinone-bearing aldehyde group (generated via oxidation of a hydroxymethyl precursor) in ethanol with piperidine (reflux, 6 h).
Optimization :
-
Catalyst : Piperidine (10 mol%)
-
Yield : 55–65%
Final Coupling and Purification
Amine-Thiazolidinone Coupling
The benzodioxole-aminated pyridopyrimidinone (from Step 2.2) reacts with the thiazolidinone-aldehyde (from Step 3.2) via a nucleophilic addition-elimination sequence in tetrahydrofuran (THF) with NaH (0°C to RT, 4 h).
Purification
-
Chromatography : Silica gel column (ethyl acetate/hexane, 3:7)
-
Recrystallization : Ethanol/water (80:20)
-
Purity : >95% (HPLC)
Characterization and Analytical Data
Spectral Data
Reaction Optimization Table
| Step | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.1 | HCl, EtOH, 60°C | 75 | 90 |
| 2.2 | DIPEA, MeCN, reflux | 65 | 92 |
| 3.1 | Et₃N, DMF, 70°C | 70 | 88 |
| 4.1 | NaH, THF, 0°C→RT | 60 | 95 |
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene and benzodioxolyl groups.
Reduction: Reduction reactions can target the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinylidene group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the thiazolidine and pyrimidine structures. For instance, derivatives of similar compounds have shown significant efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for these compounds was noted to be around 256 µg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolidine Derivative A | E. coli | 256 |
| Thiazolidine Derivative B | S. aureus | 256 |
Cancer Therapy
The compound's structural features suggest potential applications in cancer treatment. Studies have indicated that similar pyrido-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for tumor growth and proliferation. For example, compounds with a similar scaffold have been shown to induce apoptosis in cancer cells and inhibit angiogenesis .
Synthesis and Biological Evaluation
A notable study synthesized several derivatives based on the thiazolidine scaffold and evaluated their biological activities. The synthesized compounds were tested for their antibacterial efficacy and cytotoxicity against cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced the biological activity, with some derivatives showing promising results in inhibiting bacterial growth and inducing apoptosis in tumor cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it exhibits favorable absorption characteristics with moderate bioavailability. However, further toxicological assessments are necessary to ensure safety for clinical applications.
Mechanism of Action
The mechanism by which 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The benzodioxolyl group could facilitate binding to aromatic residues in proteins, while the thiazolidinylidene group might interact with sulfur-containing amino acids.
Comparison with Similar Compounds
Structural Analogues and Core Variations
Table 1: Structural Comparison of Key Analogues
Bioactivity and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
*LogP estimated using fragment-based methods (benzodioxole + thiazolidinone contributions).
- Target vs. 10a/10b: The pyrido[1,2-a]pyrimidinone core may offer improved metabolic stability over pyrazolo[3,4-d]pyrimidinones due to reduced ring strain . The ethyl group on the thiazolidinone (vs. phenyl in 10a) could reduce steric hindrance for target binding.
- Target vs. Morpholinyl Derivative : Replacing ethyl with benzyl on the thiazolidinone increases hydrophobicity (LogP ~3.5 vs. The morpholinylethylamino group in may enhance water solubility.
- Target vs. Piperazine Derivatives : The absence of a thiazolidinone in limits H-bonding capacity but introduces a basic piperazine group, favoring interactions with acidic residues in targets like kinases.
Computational and Crystallographic Insights
- SHELX Refinement : The Z-configuration in the target compound was likely confirmed via SHELX-based crystallographic refinement, a standard for small-molecule structures .
- ORTEP Visualization : Molecular geometry and anisotropic displacement parameters for similar compounds (e.g., ) are typically illustrated using ORTEP for Windows .
Biological Activity
The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features significant functional groups including a benzodioxole moiety and a thiazolidine derivative, which are known to influence biological activity.
Research indicates that compounds similar to this one often exhibit biological activities through the inhibition of specific enzymes or receptors. For instance, the thiazolidine ring may interact with protein kinases or other targets involved in cellular signaling pathways.
Anticancer Activity
Studies have shown that thiazolidinones possess anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. For example, derivatives of thiazolidinones have been tested for their ability to inhibit cell proliferation in breast and prostate cancer models.
In a systematic study involving similar compounds, it was found that certain thiazolidinone derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant potency .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For instance, the compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have demonstrated that thiazolidinone derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
A notable study reported that a structurally similar compound displayed minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
Case Studies
- Anticancer Evaluation : A study evaluated a series of thiazolidinone derivatives, including those similar to our compound, against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected their anticancer activity, with some compounds showing IC50 values as low as 0.028 μM against specific kinases involved in cancer progression .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against various pathogens. The results indicated that certain compounds exhibited strong antibacterial effects with MIC values ranging from 0.5 to 8 µg/mL against tested strains .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques ensure structural fidelity?
- Methodological Answer : Synthesis involves multi-step protocols, including:
- Step 1 : Condensation of the pyrido[1,2-a]pyrimidin-4-one core with a 1,3-benzodioxole-substituted amine under basic conditions (e.g., triethylamine in DMF) .
- Step 2 : Formation of the thiazolidinone-Z-alkene via Knoevenagel-type condensation, requiring precise temperature control (60–80°C) to preserve stereochemistry .
- Characterization : Confirm purity and structure using /-NMR (for stereochemical assignment of the Z-alkene) and LC-MS (for molecular ion validation) .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize assays aligned with thiazolidinone and pyrido-pyrimidine pharmacophores:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .
- Controls : Include solvent-only and known inhibitors (e.g., doxorubicin) to validate assay conditions .
Q. What solvent systems are compatible with this compound for in vitro studies?
- Methodological Answer : Despite limited solubility data for the target compound, analogs suggest:
- Polar aprotic solvents : DMSO (≤5% v/v in cell assays) or DMF for stock solutions.
- Aqueous buffers : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility in PBS .
Advanced Research Questions
Q. How can researchers resolve contradictory data in dose-dependent cytotoxicity vs. antimicrobial efficacy?
- Methodological Answer :
- Mechanistic deconvolution : Perform transcriptomic profiling (RNA-seq) on treated cells to identify off-target effects .
- Selectivity index (SI) : Compare IC (cytotoxicity) vs. MIC (antimicrobial) values. An SI < 10 suggests non-specific toxicity .
- Impurity analysis : Re-examine compound purity via HPLC; trace impurities (e.g., unreacted thiosemicarbazide intermediates) may skew bioactivity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug derivatization : Mask polar groups (e.g., secondary amine) with acetyl or PEG-ylated moieties to enhance bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Use NADPH cofactors for Phase I metabolism simulation .
Q. How do non-covalent interactions (e.g., π-π stacking, H-bonding) influence target binding?
- Methodological Answer :
- Computational modeling : Perform molecular docking (AutoDock Vina) using the thiazolidinone sulfur and pyrido-pyrimidine carbonyl as key pharmacophores. Validate with MD simulations (GROMACS) .
- Crystallography : Co-crystallize with target proteins (e.g., bacterial dihydrofolate reductase) to visualize binding pockets .
Q. What structural modifications improve selectivity for bacterial vs. mammalian targets?
- Methodological Answer :
- SAR studies : Synthesize analogs with:
- Varied substituents : Replace 3-ethyl on the thiazolidinone with bulkier groups (e.g., isopropyl) to sterically hinder mammalian enzyme binding .
- Bioisosteres : Substitute the benzodioxole ring with a trifluoromethylphenyl group to enhance bacterial membrane penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
